Cysteine, ethyl-

Description

Cysteine, ethyl- (commonly referred to as cysteine ethyl ester or CEE) is an esterified derivative of the amino acid L-cysteine. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to unmodified cysteine . It is widely utilized in:

- Pharmaceuticals: As a precursor for drugs like ethyl cysteine and acetylcysteine derivatives .

- Cosmetics: As a component in antioxidant and skin-whitening formulations (e.g., derivative DBLS-21 showed 51.1 min cellular protection at 50 μM against singlet oxygen-induced hemolysis) .

- Biochemical Research: As a thioacceptor in synthetic reactions, such as thioglycoligation , and as an internal standard in NMR-based quantification of metabolites like cysteine sulfinic acid .

CEE’s mutagenicity in Salmonella typhimurium TA102 highlights the need for careful toxicological evaluation in applications .

Properties

CAS No. |

1320-75-8 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

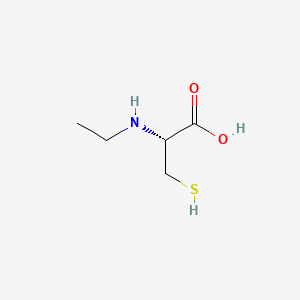

(2R)-2-(ethylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-2-6-4(3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

SMLNREUXXJESLR-BYPYZUCNSA-N |

Isomeric SMILES |

CCN[C@@H](CS)C(=O)O |

Canonical SMILES |

CCNC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine, ethyl- typically involves the esterification of cysteine. One common method is the reaction of cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of cysteine ethyl ester .

Industrial Production Methods

Industrial production of cysteine, ethyl- often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity cysteine, ethyl- .

Chemical Reactions Analysis

Redox Reactions

Cysteine ethyl esters undergo redox reactions primarily through their thiol (-SH) group, which reacts with oxidizing agents. Key reactions include:

Oxidation by Hydrogen Peroxide

The thiol group in cysteine derivatives can react with H₂O₂ to form sulfenic acid (RSOH). For example, peroxiredoxin-2’s active-site cysteine (pKa ≈ 5–6) reacts with H₂O₂ at rates up to 2 × 10⁷ M⁻¹s⁻¹ , while protein tyrosine phosphatases (PTPs) with similar pKa values show slower reactions (20 M⁻¹s⁻¹) . The esterification of the carboxyl group in cysteine ethyl ester may influence thiol reactivity by altering the local environment (e.g., proximity to positively charged residues or hydrogen bonding) .

Reduction of Metal Complexes

Cysteine ethyl esters reduce Cu(II) complexes to Cu(I) in analytical methods. For instance, N-acetyl-L-cysteine ethyl ester (NACET) reacts with Cu(II)-bathocuproine disulfonic acid (BCS) with a first-order reaction rate (n ≈ 1.07) and a limit of detection of 4.0 × 10⁻⁶ M . Similarly, sequential injection analysis using Cu(II)-BCA or Cu(II)-neocuproine complexes demonstrates linear concentration-response relationships for NACET .

Reaction Rate Constants

| Ligand | Detection Limit (M) | Sensitivity (M⁻¹s⁻¹) |

|---|---|---|

| Cu(II)-BCS | 4.0 × 10⁻⁶ | 1.07 (first-order) |

| Cu(II)-BCA | 6.0 × 10⁻⁶ | 1.01 (first-order) |

| Cu(II)-NC | 1.6 × 10⁻⁵ | 1.07 (first-order) |

Sulfenic Acid Formation and Stability

Sulfenic acid (RSOH) formed from cysteine ethyl ester oxidation can stabilize under specific conditions, such as:

-

Absence of proximal thiols or low-molecular-weight thiols like GSH .

-

Structural constraints (e.g., protein environments in human serum albumin) .

Condensation Reactions

Cysteine derivatives participate in nucleophilic addition reactions with electrophiles. For example, cysteine reacts with aldehydes like (E)-2-methyl-2-butenal to form thiazolidines . While cysteine ethyl esters are not explicitly mentioned in these studies, analogous reactivity is expected due to the thiol group’s nucleophilicity.

Thiazolidine Formation

Under acidic conditions, cysteine derivatives may undergo double additions to α,β-unsaturated carbonyl compounds, forming disulfide-linked products (e.g., (2R,2‘R,E)-S,S‘-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine) . The ester group may influence reaction kinetics by altering the molecule’s solubility or electronic environment.

Structural and Environmental Effects

The esterification of cysteine’s carboxyl group impacts its chemical behavior:

pKa Modulation

The pKa of cysteine’s thiol group in proteins varies based on local environments (e.g., N-terminal α-helix positions or proximity to charged residues) . Esterification may reduce hydrogen bonding at the carboxyl group, potentially lowering the thiol pKa and increasing reactivity toward oxidants .

Solvation and Stability

L-cysteine ethyl ester hydrochloride exhibits distinct vibrational and electronic behavior in solid vs. aqueous phases. IR and Raman spectroscopy reveal structural changes upon solvation, highlighting the ester’s role in stabilizing the molecule in different environments . Molecular dynamics simulations suggest that solvation effects are critical for understanding bioavailability and reactivity .

Ester Hydrolysis

While not explicitly detailed in the sources, ester hydrolysis to regenerate the carboxyl group is expected under alkaline conditions or enzymatic catalysis (e.g., esterases). This reaction would restore the parent cysteine’s ionizable carboxyl group, affecting redox and metal-binding properties.

Analytical Methods

Cysteine ethyl esters are analyzed using:

Kinetic Spectrophotometry

NACET is quantified by monitoring the reduction of Cu(II)-ligand complexes (e.g., BCS, BCA, neocuproine) at wavelengths of 458–483 nm . The Cu(II)-BCS method offers the highest sensitivity (LOD: 4.0 × 10⁻⁶ M) .

X-ray Diffraction

Structural studies of l-cysteine ethyl ester hydrochloride confirm its molecular geometry and hydrogen-bonding patterns, which are critical for understanding reactivity .

Scientific Research Applications

Scientific Research Applications of Cysteine Ethyl Esters

Cysteine ethyl esters, including L-cysteine ethyl ester (L-CYSee) and D-cysteine ethyl ester (D-CYSee), are compounds with potential applications in reversing the adverse effects of opioids and preventing physical dependence on morphine . These esters are cell-permeant versions of L-cysteine that can enter cells, including neurons in the brain, upon systemic administration, initiating intracellular signaling events that may involve redox-dependent processes .

Effects on Opioid-Induced Adverse Reactions

Reversal of Morphine's Deleterious Effects :

- D-CYSee has demonstrated the ability to reverse the adverse effects of morphine on ventilatory parameters, alveolar gas exchange, and arterial blood-gas chemistry in rats . This reversal occurs with minimal impact on the analgesic or sedative effects of the opioid, suggesting a valuable profile for clinical settings where opioids are essential for pain relief but cause adverse effects on ventilation .

- L-CYSee has shown similar capabilities in reversing the negative effects of morphine on arterial blood-gas chemistry and alveolar-arterial gradient in anesthetized rats with a tracheotomy .

Prevention of Physical Dependence on Morphine :

- L-CYSee can attenuate the development of physical dependence on morphine in male rats . Prior administration of L-CYSee can also reverse established dependence on the opioid .

- In rats receiving a subcutaneous depot of morphine, the co-administration of L-CYSee reduced withdrawal symptoms such as wet-dog shakes, jumping, rearing, and hypothermia, precipitated by the injection of naloxone (NLX), an opioid-receptor antagonist .

Role in Increasing Tissue Glutathione Levels

γ-L-glutamyl-L-cysteine ethyl ester can increase tissue glutathione levels and is useful for the invigoration of various cells and prevention of necrosis . It is effective in increasing glutathione of liver cells, especially when glutathione levels are decreased by inhibitors of glutathione synthesis . This compound prevents the necrosis of liver cells due to carbon tetrachloride treatment . Glutathione plays roles in antioxidation, detoxication, protection against radiation injury, and increasing resistance to temperature .

Potential Clinical Applications

The unique properties of cysteine ethyl esters make them potentially useful in several clinical applications:

- Reversal of Opioid-Induced Respiratory Depression: D-CYSee and related thiol esters may have clinical potential for reversing the adverse effects of opioids on breathing and gas exchange .

- Mitigation of Opioid Dependence: L-CYSee shows promise in preventing the acquisition of physical dependence on morphine and reversing established dependence .

- Treatment of Liver Diseases: γ-L-glutamyl-L-cysteine ethyl ester may be used in medicines for liver diseases .

- Treatment of Cataract and Kidney Diseases: γ-L-glutamyl-L-cysteine ethyl ester may be used in medicines for cataract and kidney diseases .

- Other Potential Applications: Medicines containing γ-L-glutamyl-L-cysteine ethyl ester may be effective for the prevention and therapy of various diseases and further display marked curative effects as antitussive and expectorant agents, drugs for treating intoxication, various allergic diseases, cutaneous diseases, for preventing sunburn and radiation injury, and for increasing temperature resistivity . They may also be effective for remedy and prevention of liver troubles such as hepatitis, fatty liver, and liver cirrhosis .

Concerns

Mechanism of Action

Cysteine, ethyl- exerts its effects primarily through its antioxidant properties. It can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways involved in cellular stress responses and inflammation .

Comparison with Similar Compounds

Key Comparative Findings

Bioavailability and Efficacy

- Ethyl vs. Methyl Esters : The ethyl group in CEE enhances lipophilicity, enabling better cellular uptake than its methyl counterpart. For instance, cysteine ethyl ester demonstrated superior stability in immobilization studies on polyethylene terephthalate surfaces compared to cysteine methyl ester .

- NACET vs. NAC : NACET’s ethyl ester group significantly improves absorption, leading to a 1.3–2× greater increase in glutathione levels than traditional NAC in pharmacokinetic studies .

Metabolic and Toxicological Profiles

Data Table: Analytical and Functional Metrics

Biological Activity

Cysteine, ethyl- (also known as cysteine ethyl ester) is a derivative of the amino acid cysteine, which has garnered attention for its biological activities, particularly in the context of oxidative stress, neuroprotection, and opioid modulation. This article reviews the current understanding of the biological activity of cysteine ethyl ester, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Cysteine ethyl ester functions primarily as an antioxidant and a precursor to glutathione, a crucial intracellular antioxidant. The compound enhances the cellular availability of cysteine, thereby promoting the synthesis of glutathione and influencing redox status within cells. This redox modulation plays a significant role in various physiological processes:

- Antioxidant Activity : Cysteine ethyl ester exhibits potent radical scavenging properties. Studies have demonstrated that it can effectively protect against lipid oxidation and cellular damage induced by reactive oxygen species (ROS) .

- Neuroprotection : The compound has been shown to reverse opioid-induced respiratory depression in animal models by restoring arterial blood gas chemistry. This suggests potential applications in managing opioid side effects .

- Cell Signaling : By facilitating the formation of S-nitrosothiols and promoting S-glutathiolation of proteins, cysteine ethyl ester may influence various signaling pathways related to stress responses and cellular survival .

Research Findings

Numerous studies have explored the biological activity of cysteine ethyl ester, particularly in animal models. Below is a summary of key findings:

Table 1: Summary of Key Studies on Cysteine Ethyl Ester

Case Studies

-

Morphine-Induced Respiratory Depression :

A study conducted by Mendoza et al. (2013) demonstrated that intravenous administration of L-cysteine ethyl ester significantly improved arterial blood gas parameters in rats subjected to morphine treatment. The results indicated that L-CYSee could counteract the respiratory depressant effects of opioids, suggesting its potential as an adjunct therapy in pain management . -

Oxidative Stress in Neurodegenerative Models :

In a model simulating neurodegeneration, cysteine ethyl ester was administered to evaluate its protective effects against oxidative stress. The findings revealed that treatment with cysteine ethyl ester resulted in reduced markers of oxidative damage and improved neuronal survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing cysteine ethyl ester derivatives, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of cysteine with ethanol under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ethyl group protons at δ 1.2–1.4 ppm and ester carbonyl signals at ~170 ppm in NMR) and mass spectrometry (MS) for molecular weight verification. Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (e.g., 210–220 nm for sulfur-containing compounds) and elemental analysis (C, H, N, S) within ±0.4% theoretical values . For novel derivatives, additional spectroscopic techniques (e.g., FT-IR for thiol group identification) are essential.

Q. How can researchers design experiments to evaluate the antioxidant activity of cysteine ethyl ester derivatives?

- Methodological Answer : Use standardized assays such as:

- DPPH/ABTS radical scavenging : Measure IC values at concentrations ≤100 μM.

- Cellular oxidative stress models : Expose human erythrocytes or HepG2 cells to HO or tert-butyl hydroperoxide (t-BHP), then quantify cell viability (MTT assay) and markers like glutathione (GSH) depletion. For example, DBLS-21 (L-cysteine ethyl ester derivative) showed a cellular protective effect (τ = 51.1 min at 50 μM) in singlet oxygen-induced hemolysis .

- In vivo models : Administer derivatives to rodents with acetaminophen-induced hepatotoxicity and monitor AST/ALT levels .

Advanced Research Questions

Q. How can contradictory data on cysteine ethyl ester derivatives (e.g., mutagenicity vs. antioxidant efficacy) be reconciled in mechanistic studies?

- Methodological Answer : Address discrepancies by:

- Dose-response analysis : Test mutagenicity (e.g., Ames test with Salmonella TA102) and antioxidant activity (e.g., GSH restoration assays) across a concentration gradient. For instance, cysteine ethyl ester exhibits mutagenicity at high doses (>1 mM) but antioxidant effects at lower doses (<100 μM) .

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials; derivatives with lower potentials may exhibit pro-oxidant behavior under specific conditions.

- Metabolic fate studies : Track metabolites (e.g., free thiols, disulfides) via LC-MS in cellular models to identify pathways driving divergent outcomes .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in cysteine ethyl ester studies?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC/IC.

- ANOVA with post-hoc tests : Compare multiple groups (e.g., control vs. treated) with Tukey’s HSD for normally distributed data or Kruskal-Wallis for non-parametric datasets.

- Multivariate analysis : Apply principal component analysis (PCA) to integrate redox, cytotoxicity, and pharmacokinetic data .

Q. How do experimental designs for in vivo vs. in vitro studies of cysteine ethyl ester derivatives differ?

- Methodological Answer :

- In vitro : Use primary or immortalized cell lines (e.g., RPE cells for oxidative stress models) with controlled oxygen tension (5% CO, 37°C). Include NACET (N-acetylcysteine ethyl ester) as a positive control for cell permeability comparisons .

- In vivo : Select rodent models (e.g., Wistar rats) with standardized protocols for oral/intraperitoneal administration. Monitor ethical compliance (IACUC approval) and include sham-operated controls. For hepatoprotection studies, sacrifice animals at 24-hour intervals to assess AST/ALT dynamics .

Q. What factorial design strategies optimize reaction conditions for synthesizing cysteine ethyl ester derivatives?

- Methodological Answer : Implement a 2 factorial design to evaluate variables:

- Factors : Reaction temperature (25°C vs. 60°C), molar ratio (cysteine:ethanol = 1:2 vs. 1:5), and catalyst concentration (0.1 M vs. 0.5 M HCl).

- Responses : Yield (gravimetric analysis), purity (HPLC area %), and reaction time.

- Analysis : Use ANOVA to identify significant factors and interaction effects. For example, higher catalyst concentrations may reduce reaction time but increase byproduct formation .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in cysteine ethyl ester synthesis and bioactivity assays?

- Methodological Answer :

- Detailed protocols : Publish step-by-step synthesis procedures (e.g., reflux time, purification methods) in supplementary materials. For bioassays, specify cell passage numbers, serum-free incubation times, and reagent lot numbers .

- Inter-lab validation : Collaborate with independent labs to replicate key findings, using blinded sample analysis to reduce bias .

Q. What systematic review strategies are effective for synthesizing literature on cysteine ethyl ester derivatives?

- Methodological Answer :

- Search strategy : Use databases like PubMed and SciFinder with keywords: ("cysteine ethyl ester" OR "NACET") AND ("antioxidant" OR "mutagenicity"). Exclude non-peer-reviewed sources (e.g., ).

- Quality assessment : Apply PRISMA guidelines to screen studies for bias (e.g., lack of controls, small sample sizes). Differentiate primary data (original assays) from secondary interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.